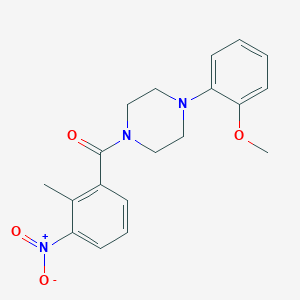
1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including potential applications in medicinal chemistry. The presence of both methoxy and nitro functional groups in its structure suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE typically involves multiple steps:
Formation of the Piperazine Ring: The initial step often involves the formation of the piperazine ring through the reaction of ethylenediamine with a suitable dihalide.
Substitution Reactions: The piperazine ring is then functionalized by introducing the 2-methoxy-phenyl group through nucleophilic substitution reactions.
Coupling with Nitrobenzene Derivative: The final step involves coupling the functionalized piperazine with a 2-methyl-3-nitrobenzene derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid (Fe/HCl).
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, piperazine derivatives are known for their potential as enzyme inhibitors. This compound could be explored for its ability to inhibit specific enzymes involved in various biological pathways.
Medicine
In medicinal chemistry, 1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE may be investigated for its potential therapeutic effects, such as acting as an antagonist or agonist at various receptor sites. Its structure suggests it could interact with neurotransmitter receptors, making it a candidate for neurological research.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE likely involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy and nitro groups may further influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE: Unique due to the combination of methoxy and nitro groups.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Similar piperazine structure but with different functional groups.
Trazodone: Another piperazine derivative used as an antidepressant, differing in its specific functional groups and therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. This combination allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Propiedades
Fórmula molecular |
C19H21N3O4 |
|---|---|
Peso molecular |
355.4g/mol |
Nombre IUPAC |
[4-(2-methoxyphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C19H21N3O4/c1-14-15(6-5-8-16(14)22(24)25)19(23)21-12-10-20(11-13-21)17-7-3-4-9-18(17)26-2/h3-9H,10-13H2,1-2H3 |
Clave InChI |
DELWTZIFAJXCGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
SMILES canónico |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















